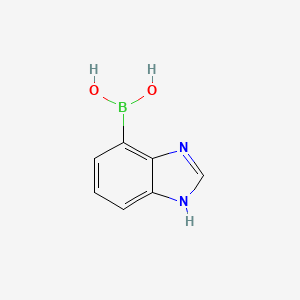

Acide 1H-benzimidazol-4-ylboronique

Vue d'ensemble

Description

1H-Benzimidazol-4-ylboronic acid

Applications De Recherche Scientifique

Recherche en protéomique

Acide 1H-benzimidazol-4-ylboronique: est utilisé en recherche en protéomique en raison de sa capacité à interagir avec diverses protéines et enzymes . Son groupe acide boronique peut former des liaisons covalentes réversibles avec les cis-diols, qui sont présents dans les chaînes latérales des résidus sérine, thréonine et tyrosine des protéines. Cette propriété est exploitée en chromatographie d'affinité pour la purification et l'étude des glycoprotéines et autres biomolécules contenant des diols.

Chimie médicinale

En chimie médicinale, l'this compound sert de pharmacophore et est utilisé dans la synthèse de divers dérivés de benzimidazole . Ces dérivés présentent une large gamme d'activités biologiques, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses. Le groupement acide boronique est particulièrement utile pour créer de nouvelles molécules qui peuvent être évaluées pour leur potentiel thérapeutique.

Agriculture

Ce composé est exploré en recherche agricole pour développer de nouveaux produits agrochimiques . Sa capacité à former des complexes avec les sucres et autres glucides en fait un candidat pour le développement d'herbicides et de pesticides ciblant des voies physiologiques spécifiques chez les ravageurs et les mauvaises herbes.

Science des matériaux

This compound: est étudié pour ses applications en science des matériaux, en particulier dans la création de nouveaux polymères et revêtements . Le groupe acide boronique peut participer à des réactions de polymérisation, conduisant à des matériaux aux propriétés uniques telles que l'auto-guérison ou un comportement réactif aux stimuli environnementaux.

Science de l'environnement

Le rôle du composé en science de l'environnement est lié à son utilisation potentielle dans les stratégies de biorémédiation . Les chercheurs étudient son incorporation dans des systèmes microbiens capables de dégrader les polluants environnementaux nocifs, en exploitant les interactions biochimiques du composé.

Biochimie

En biochimie, l'this compound est utilisé pour étudier les mécanismes enzymatiques et la spécificité des substrats . Sa liaison réversible aux enzymes permet d'étudier la cinétique enzymatique et de développer des inhibiteurs enzymatiques capables de réguler les voies métaboliques.

Pharmacologie

Pharmacologiquement, le composé fait partie de la synthèse de médicaments ciblant diverses maladies. Sa similitude structurelle avec les nucléotides en fait un outil précieux pour concevoir des molécules capables d'interagir avec l'ADN ou l'ARN, conduisant potentiellement à de nouveaux médicaments antiviraux ou anticancéreux .

Chimie analytique

Enfin, en chimie analytique, l'this compound est utilisé comme réactif dans la détection et la quantification des sucres, des alcools et d'autres composés contenant des groupes diols. Il est également utilisé dans le développement de capteurs et d'essais pour le diagnostic clinique .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which 1h-benzimidazol-4-ylboronic acid is a part of, have been reported to possess diverse biological and clinical applications . They are known to interact with various biological targets, leading to a wide range of activities such as anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant .

Mode of Action

It is known that benzimidazole derivatives can interact with dna minor groove binding agents . The interaction involves two steps: the binding agent is hydrophobically transferred from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Activité Biologique

1H-Benzimidazol-4-ylboronic acid (C7H7BN2O2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, are known for their ability to interact with various biomolecules, leading to potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of 1H-benzimidazol-4-ylboronic acid, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

The biological activity of 1H-benzimidazol-4-ylboronic acid is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activities and inhibition of specific molecular targets involved in disease pathways. For instance, boronic acids are known to inhibit proteasomes and certain kinases, which are critical in cancer cell proliferation and survival .

Anticancer Activity

1H-Benzimidazol-4-ylboronic acid has shown promising anticancer properties in various studies:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that derivatives of benzimidazole, including 1H-benzimidazol-4-ylboronic acid, exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562S (chronic myeloid leukemia) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .

- Synergistic Effects : Studies have indicated that combining 1H-benzimidazol-4-ylboronic acid with other chemotherapeutic agents can enhance anticancer efficacy, particularly in overcoming drug resistance mechanisms in cancer cells .

Antibacterial Activity

Research has highlighted the antibacterial potential of boronic acids:

- Inhibition of Resistant Strains : 1H-Benzimidazol-4-ylboronic acid derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This suggests a potential role in treating antibiotic-resistant infections .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

- Free Radical Scavenging : In vitro assays demonstrated that 1H-benzimidazol-4-ylboronic acid exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress associated with various diseases .

Case Studies

Several studies have explored the biological activity of 1H-benzimidazol-4-ylboronic acid:

- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancerous cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that 1H-benzimidazol-4-ylboronic acid inhibits the growth of several bacterial strains, including E. coli and MRSA. The compound's mechanism was linked to its ability to disrupt bacterial protein synthesis .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1H-benzimidazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWJCMBQRPPTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)NC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663409 | |

| Record name | 1H-Benzimidazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-95-8 | |

| Record name | B-1H-Benzimidazol-7-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.